(2,4-Difluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
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Overview
Description
(2,4-Difluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic compound with the molecular formula C21H21NO3F2. It is characterized by the presence of a difluorophenyl group and a spirocyclic structure containing oxygen, sulfur, and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions. This reaction forms the spirocyclic core, which is then further functionalized to introduce the difluorophenyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (2,4-Difluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology and Medicine
The compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, making it a promising candidate for further drug development .
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit key enzymes and signaling pathways involved in cancer cell proliferation. The compound’s spirocyclic structure allows it to bind effectively to these targets, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound shares the spirocyclic core but lacks the difluorophenyl group, resulting in different chemical properties and applications.
1,4-dioxa-8-azaspiro[4.5]decane:
Uniqueness
(2,4-Difluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is unique due to the presence of both the difluorophenyl group and the spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2,4-difluorophenyl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO2S/c15-10-1-2-11(12(16)9-10)13(18)17-5-3-14(4-6-17)19-7-8-20-14/h1-2,9H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNLBNYZYXKVKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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